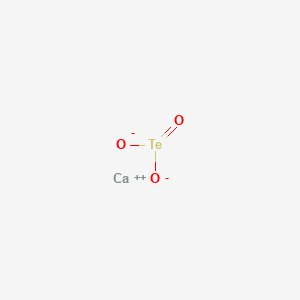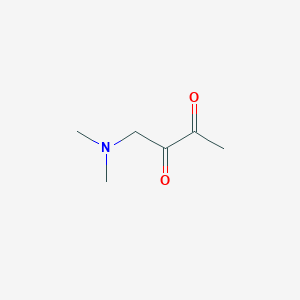
2,3-Butanedione, 1-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanedione, 1-(dimethylamino)- typically involves the reaction of 2,3-butanedione with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3COCOCH3+(CH3)2NH→CH3COC(N(CH3)2)CH3+H2O
This reaction is usually performed in an organic solvent such as ethanol or methanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,3-Butanedione, 1-(dimethylamino)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Butanedione, 1-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives of 2,3-Butanedione, 1-(dimethylamino)- .
Applications De Recherche Scientifique
2,3-Butanedione, 1-(dimethylamino)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3-Butanedione, 1-(dimethylamino)- involves the inhibition of myosin ATPase activity. This inhibition occurs through the binding of the compound to the active site of myosin, preventing the hydrolysis of ATP. This leads to a decrease in muscle contraction and other myosin-dependent processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diacetyl (Butane-2,3-dione): A similar compound with a buttery flavor, commonly used in the food industry.
2,3-Pentanedione: Another diketone with similar chemical properties but different applications.
Uniqueness
2,3-Butanedione, 1-(dimethylamino)- is unique due to its specific inhibition of myosin ATPase activity, which makes it valuable in biochemical and physiological studies. Its ability to form triazine and pteridine ring systems also sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
129.16 g/mol |
Nom IUPAC |
1-(dimethylamino)butane-2,3-dione |
InChI |
InChI=1S/C6H11NO2/c1-5(8)6(9)4-7(2)3/h4H2,1-3H3 |
Clé InChI |
IHNDMZQZZKPIRZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


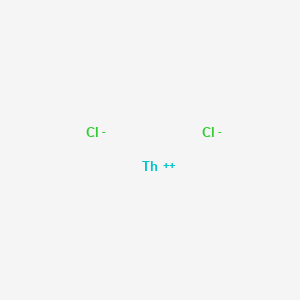

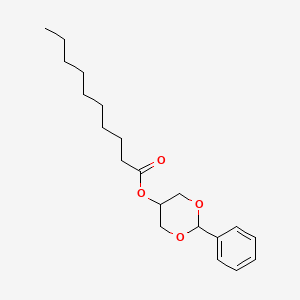

![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
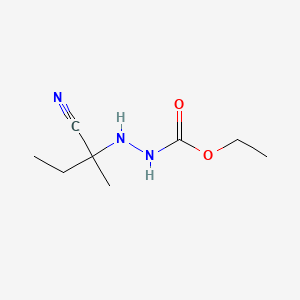
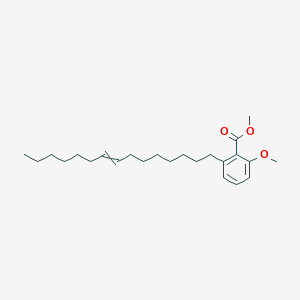
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

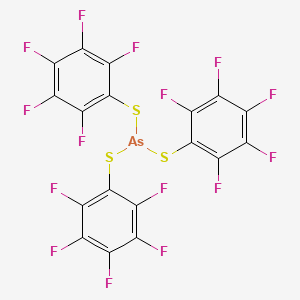
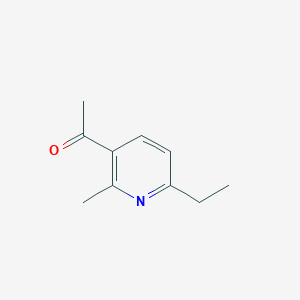
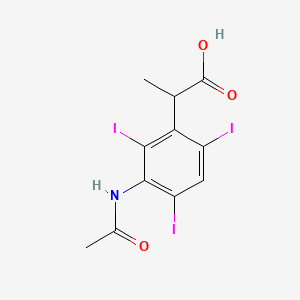
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
